molecular formula C23H27NO5 B2718185 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 314261-61-5

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2718185
CAS No.: 314261-61-5
M. Wt: 397.471
InChI Key: JVCKISNIDUADMR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether. It also contains a hexahydroquinoline ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxin ring and the hexahydroquinoline ring would likely contribute significantly to the compound’s properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ether and amine groups could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a related compound, demonstrates selective reactivity with trimethylaluminium-activated aminobenzoic acid ethyl esters, leading to specific anilides without self-condensation. This reaction pathway is critical in the synthesis of new derivatives like Luotonin A, which have potential biological significance (Atia et al., 2017).

Potential Antimicrobial Properties

  • Synthesized derivatives of quinazolines, which are structurally similar, have been explored for their antimicrobial properties. These derivatives, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have shown efficacy against various bacterial and fungal strains, suggesting the potential of related compounds in antimicrobial applications (Desai et al., 2007).

Pharmaceutical Research

  • N-1-Alkylated-4-oxoquinoline derivatives, closely related to the target compound, have been associated with various pharmacological activities, including antibacterial and antiviral effects. This highlights the importance of these compounds in medicinal chemistry and their potential applications in drug development (Batalha et al., 2019).

Cancer Research

  • Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a compound similar to the one , has been synthesized and characterized for its potent cytotoxic activity against various human cancer cell lines. This points to the potential role of related quinoline derivatives in developing anticancer treatments (Riadi et al., 2021).

Neurological Applications

  • Some quinoline derivatives have been found to cause loss of motor control in mice, indicating potential applications or implications in neurological research. This suggests the importance of studying similar compounds for their effects on the central nervous system (Hung et al., 1985).

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-5-27-22(26)19-13(2)24-15-11-23(3,4)12-16(25)21(15)20(19)14-6-7-17-18(10-14)29-9-8-28-17/h6-7,10,20,24H,5,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKISNIDUADMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCCO4)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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